molecular formula C20H20FN3O2S B2581598 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate CAS No. 953221-33-5

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate

Cat. No. B2581598
CAS RN: 953221-33-5
M. Wt: 385.46
InChI Key: RBAMEBTZJAAKPK-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is related to a class of molecules that have been explored for their biological activities. For instance, derivatives of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown promise in antimicrobial, antilipase, and antiurease activities. These derivatives have been synthesized through various chemical reactions including the Mannich reaction, leading to both penicillanic and cephalosporanic acid derivatives with significant biological activities against test microorganisms (Başoğlu et al., 2013).

Antimicrobial Applications

Another research avenue involves the synthesis of eperezolid-like molecules, including the use of 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline as a precursor. These molecules have been evaluated for their antimicrobial activities, especially against Mycobacterium smegmatis, showcasing significant potential in the fight against microbial infections (Yolal et al., 2012).

Structural and Spectroscopic Analysis

The molecular structure and vibrational frequencies of similar compounds have been studied using DFT and HF methods. Such analyses provide insights into the conformational stability and solid-state characteristics of these molecules, which is crucial for understanding their chemical behavior and potential applications in various fields (Taşal & Kumalar, 2012).

Anticancer Potential

Research into benzothiazole derivatives has also highlighted their potential as anticancer agents. These studies have focused on synthesizing new compounds and evaluating their cytotoxic activities against various cancer cell lines, revealing that specific substitutions on the benzothiazole scaffold can significantly influence their antitumor properties (Osmaniye et al., 2018).

Design and Synthesis for Antimicrobial Efficacy

Further investigations into novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties have shown excellent bacterial growth inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus. These studies underscore the importance of molecular design in enhancing antimicrobial efficacy (Al-Harthy et al., 2018).

properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMEBTZJAAKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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